Hexyl docosanoate
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Overview
Description
Hexyl docosanoate is an ester compound with the molecular formula C28H56O2 and a molecular weight of 424.7430 g/mol . It is formed from the esterification of hexanol and docosanoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl docosanoate can be synthesized through the esterification reaction between hexanol and docosanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is as follows:
Hexanol+Docosanoic Acid→Hexyl Docosanoate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using high-purity reactants and optimized reaction conditions to ensure high yield and purity. The use of advanced separation techniques, such as distillation and chromatography, helps in purifying the final product .
Chemical Reactions Analysis
Types of Reactions: Hexyl docosanoate, being an ester, primarily undergoes hydrolysis, reduction, and transesterification reactions.
Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed to yield hexanol and docosanoic acid.
Reduction: Reduction of this compound using reducing agents like lithium aluminum hydride can produce hexanol and docosanol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: Hexanol and docosanoic acid.
Reduction: Hexanol and docosanol.
Transesterification: New ester and alcohol depending on the reactants used.
Scientific Research Applications
Hexyl docosanoate has diverse applications in scientific research, including:
Chemistry: Used as a reference compound in chromatographic analysis and as a reactant in organic synthesis.
Biology: Studied for its potential role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Mechanism of Action
Hexyl docosanoate can be compared with other long-chain esters such as:
- Octyl docosanoate
- Decyl docosanoate
- Dodecyl docosanoate
Uniqueness: this compound is unique due to its specific chain length and the resulting balance between hydrophobicity and reactivity. This makes it particularly suitable for applications requiring moderate hydrophobicity and stability .
Comparison with Similar Compounds
- Octyl docosanoate: Slightly more hydrophobic due to the longer alkyl chain.
- Decyl docosanoate: Even more hydrophobic and less reactive.
- Dodecyl docosanoate: Highly hydrophobic and stable, used in more specialized applications .
Properties
CAS No. |
26720-37-6 |
---|---|
Molecular Formula |
C28H56O2 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
hexyl docosanoate |
InChI |
InChI=1S/C28H56O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28(29)30-27-25-8-6-4-2/h3-27H2,1-2H3 |
InChI Key |
SZHHTCPIUIMTIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCC |
Origin of Product |
United States |
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